Cas no 1806924-07-1 (Methyl 3-amino-2,4-diiodobenzoate)

Methyl 3-amino-2,4-diiodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-2,4-diiodobenzoate
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- Inchi: 1S/C8H7I2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3
- InChI Key: NIDRUXTZLPEMQN-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1C(=O)OC)I)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Topological Polar Surface Area: 52.3
- XLogP3: 2.4
Methyl 3-amino-2,4-diiodobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033618-1g |
Methyl 3-amino-2,4-diiodobenzoate |
1806924-07-1 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A013033618-500mg |
Methyl 3-amino-2,4-diiodobenzoate |
1806924-07-1 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A013033618-250mg |
Methyl 3-amino-2,4-diiodobenzoate |
1806924-07-1 | 97% | 250mg |
480.00 USD | 2021-05-31 |
Methyl 3-amino-2,4-diiodobenzoate Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on Methyl 3-amino-2,4-diiodobenzoate
Methyl 3-amino-2,4-diiodobenzoate (CAS No. 1806924-07-1): A Comprehensive Overview
Methyl 3-amino-2,4-diiodobenzoate, identified by the chemical compound code CAS No. 1806924-07-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Methyl 3-amino-2,4-diiodobenzoate consists of a benzoic acid derivative with two iodine atoms substituting at the 2 and 4 positions of the benzene ring, and an amino group at the 3 position. This specific arrangement imparts distinct chemical properties that make it valuable for synthetic chemistry and biological studies. The presence of iodine atoms enhances its reactivity, allowing for further functionalization and modification, which is crucial in drug design and synthesis.
In recent years, there has been a growing interest in exploring the pharmacological potential of halogenated aromatic compounds. The Methyl 3-amino-2,4-diiodobenzoate stands out due to its ability to interact with biological targets in a unique manner. This has led to several innovative studies aimed at understanding its mechanisms of action and exploring its applications in medicine.
One of the most compelling aspects of Methyl 3-amino-2,4-diiodobenzoate is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop new analogs with enhanced biological activity. For instance, studies have shown that derivatives of this compound exhibit promising properties as kinase inhibitors and antimicrobial agents. These findings highlight the importance of Methyl 3-amino-2,4-diiodobenzoate in medicinal chemistry and drug discovery.
The CAS No. 1806924-07-1 provides a unique identifier for this compound, ensuring accurate documentation and communication among scientists. This standardized naming system is essential for maintaining consistency in research publications and patent filings. The compound's specific characteristics are well-documented in chemical databases, facilitating easy access to its properties and synthesis methods.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of Methyl 3-amino-2,4-diiodobenzoate in various biological systems with greater precision. Molecular modeling studies suggest that this compound can interact with specific proteins and enzymes, potentially modulating their activity. These insights are crucial for designing targeted therapies and optimizing drug candidates.
In addition to its pharmaceutical applications, Methyl 3-amino-2,4-diiodobenzoate has found utility in biochemical research as a probe for studying enzyme mechanisms. Its ability to serve as a substrate or inhibitor for certain enzymes makes it a valuable tool for understanding metabolic pathways and enzyme function. This has implications for both basic research and the development of diagnostic tools.
The synthesis of Methyl 3-amino-2,4-diiodobenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that incorporate modern techniques such as palladium-catalyzed cross-coupling reactions. These methods enhance the scalability of production and improve the overall quality of the final product.
The safety profile of Methyl 3-amino-2,4-diiodobenzoate is another critical consideration in its application. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Detailed guidelines on storage, handling, and disposal are available to researchers working with this compound.
The future prospects for Methyl 3-amino-2,4-diiodobenzoate are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological systems continues to evolve, new applications for this compound are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential.
In conclusion, Methyl 3-amino-2,4-diiodobenzoate (CAS No. 1806924-07-1) is a versatile compound with significant implications in pharmaceutical research and development. Its unique structural features make it valuable for synthesizing complex molecules and studying biological mechanisms. As new discoveries are made,this compound will continue to play a crucial role in advancing our understanding of medicine and biochemistry.
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